N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide, also known as FMISO, is a radiopharmaceutical agent used in positron emission tomography (PET) imaging. FMISO is a hypoxia imaging agent that selectively accumulates in hypoxic tissues, making it a valuable tool for cancer diagnosis and treatment.
Mecanismo De Acción
N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide accumulates in hypoxic tissues through a process called reductive trapping. In hypoxic environments, the reduction of N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide by cellular enzymes results in the formation of a stable adduct that is retained within the cells. This process is selective for hypoxic cells, allowing for the specific detection of hypoxic areas within tumors.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is a relatively safe and well-tolerated agent, with no significant biochemical or physiological effects observed in clinical studies. However, as with any radiopharmaceutical agent, there is a small risk of radiation exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide PET imaging offers several advantages over other imaging modalities for the detection of hypoxic tumors. It is non-invasive, provides high spatial resolution, and allows for the quantification of hypoxia. However, there are some limitations to its use, including the need for specialized equipment and expertise, as well as the relatively short half-life of the radiotracer.
Direcciones Futuras
There are several potential future directions for the use of N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide in cancer diagnosis and treatment. One area of research is the development of new hypoxia imaging agents that may offer improved sensitivity and specificity for the detection of hypoxic tumors. Another area of research is the combination of N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide PET imaging with other imaging modalities, such as magnetic resonance imaging (MRI), to provide a more comprehensive assessment of tumor biology. Additionally, there is ongoing research into the use of N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide PET imaging for the evaluation of treatment response and the prediction of treatment outcomes.
Métodos De Síntesis
The synthesis of N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide involves a series of chemical reactions starting with the reaction of 3-fluoro-4-methylbenzylamine with 3-nitrobenzaldehyde to form 3-fluoro-4-methylbenzylideneimine. This intermediate is then reacted with morpholine and sodium triacetoxyborohydride to yield the final product, N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide.
Aplicaciones Científicas De Investigación
N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been extensively studied for its use in PET imaging for the detection of hypoxic tumors. Hypoxia is a common feature of solid tumors and is associated with poor prognosis and resistance to chemotherapy and radiation therapy. N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide PET imaging allows for the identification of hypoxic areas within tumors, which can guide treatment planning and monitoring of treatment response.
Propiedades
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-12-2-3-13(8-15(12)18)10-19-17(22)16-9-14(24-20-16)11-21-4-6-23-7-5-21/h2-3,8-9H,4-7,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJZEIHUWUPFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2=NOC(=C2)CN3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.